molecular formula C22H29N3O B1450959 Pro-lad CAS No. 65527-63-1

Pro-lad

Numéro de catalogue: B1450959
Numéro CAS: 65527-63-1
Poids moléculaire: 351.5 g/mol
Clé InChI: HZKYLVLOBYNKKM-OXQOHEQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pro-lad is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Pro-LAD, or N-n-propyl-nor-LSD, is a derivative of the well-known psychedelic compound LSD. This compound has garnered interest due to its potential psychoactive effects and its structural modifications that may influence its biological activity. Below, we explore the biological activity of this compound, including its pharmacodynamics, metabolism, and behavioral effects based on diverse research findings.

This compound is classified as a lysergamide, similar to LSD, but with a propyl group substitution at the nitrogen atom. This modification impacts its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is pivotal in mediating the hallucinogenic effects of psychedelics. Research indicates that structural changes in lysergamides can significantly alter their potency and efficacy at these receptors .

Metabolism

Studies have shown that this compound undergoes extensive metabolic processes in vivo. It is primarily metabolized into AL-LAD (another lysergamide) through enzymatic reactions involving hydroxylation and dealkylation . The metabolic pathway suggests that this compound may act as a prodrug, meaning it requires metabolic conversion to exert its psychoactive effects.

In Vitro Studies

In vitro studies using pooled human liver microsomes (pHLM) have identified several metabolites resulting from the metabolism of this compound. The most significant findings include:

  • Metabolites Identified : Fourteen metabolites were detected, with AL-LAD being the most abundant.
  • Metabolic Reactions : Common reactions included hydroxylation of the lysergamide structure and N-dealkylation .

Behavioral Effects

The behavioral activity of this compound has been assessed through various animal models, particularly focusing on the head-twitch response (HTR) in mice, which serves as a proxy for human hallucinogenic effects. Key findings include:

  • Dose-Response Relationship : this compound induced a dose-dependent increase in HTR counts. The median effective dose (ED50) was found to be approximately 491 nmol/kg, indicating that it is less potent than its analogs like AL-LAD (ED50 = 174.9 nmol/kg) .
  • Comparison with Other Psychedelics : The behavioral response profile of this compound is similar to that of other serotonergic psychedelics such as LSD and psilocybin, suggesting comparable mechanisms of action .

Case Study Insights

A notable case study highlighted the effects of this compound compared to other lysergamides:

CompoundED50 (nmol/kg)Metabolite Detected
This compound491AL-LAD
AL-LAD174.9None
LSDVariesLSD

This table summarizes key pharmacological data demonstrating the relative potency and metabolic outcomes associated with these compounds.

Research Findings

  • A study conducted on various lysergamides revealed that compounds like ETH-LAD and AL-LAD exhibited stronger oxytocic activity than LSD in rat uterine tissues, indicating potential differences in physiological effects beyond psychoactivity .
  • Another investigation into the pharmacokinetics of this compound indicated rapid deacylation similar to other prodrugs like ALD-52 and 1P-LSD, reinforcing the hypothesis that this compound may function effectively after metabolic conversion .

Applications De Recherche Scientifique

Chemical Profile

  • Molecular Formula : C22H29N3O
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 65527-63-1
  • Purity : Typically around 95% .

Pharmacological Applications

This compound is primarily studied for its psychotropic effects, similar to those of LSD. Its applications can be categorized into the following areas:

Psychiatric Research

This compound's hallucinogenic properties make it a candidate for exploring therapeutic uses in psychiatry. Research on LSD has shown potential benefits in treating various mental health conditions, including:

  • Anxiety Disorders : Studies indicate that psychedelics may alleviate anxiety associated with terminal illnesses .
  • Depression : There is a resurgence of interest in using psychedelics for treating depression, with evidence suggesting they may help in cases resistant to conventional treatments .

Drug Development

As a prodrug, this compound can be utilized to enhance the delivery and efficacy of therapeutic agents. Prodrugs are designed to improve the bioavailability and solubility of active compounds, addressing challenges such as:

  • Poor Absorption : Prodrugs can be engineered to enhance membrane permeability and absorption rates.
  • Site-Specific Delivery : They allow for targeted delivery to specific tissues or organs, minimizing systemic side effects .

Case Study 1: Therapeutic Use in Anxiety

A systematic review analyzed the effects of LSD on anxiety disorders. The study included randomized controlled trials that demonstrated significant reductions in anxiety levels among participants receiving LSD compared to control groups. This compound's structural similarities suggest it could yield similar results .

Case Study 2: Efficacy as a Prodrug

Research indicates that modifications at specific positions on the molecule can influence metabolic pathways. For instance, compounds like this compound may alter how drugs are metabolized, potentially leading to improved pharmacokinetic profiles and reduced first-pass metabolism effects .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Savage et al. (2020)Anxiety TreatmentSignificant reduction in anxiety symptoms with LSD; implications for this compound use
Gasser et al. (2020)DepressionPotential for psychedelics to treat depression; relevance for this compound research
PMC6985449Drug DevelopmentHighlighted prodrug strategies enhancing drug efficacy; applicable to this compound

Analyse Des Réactions Chimiques

Metabolic Reactions

Pro-LAD undergoes hepatic metabolism primarily through N-dealkylation and hydroxylation (Figure 1). In vitro studies using human liver microsomes identified 14 metabolites, with AL-LAD (N-allyl-nor-LSD) as the dominant product .

Enzyme SystemPrimary ReactionMetabolite
CYP3A4/CYP2D6N-DealkylationAL-LAD
CYP1A2Hydroxylation2-OH-Pro-LAD

Figure 1: Major metabolic pathways of this compound

In Vitro Reactivity

Reactivity studies highlight the compound’s stability and transformation under physiological conditions:

Key Findings:

  • Reductive Dealkylation : this compound’s propyl group is susceptible to enzymatic cleavage, forming AL-LAD with an allyl substituent .

  • Oxidative Hydroxylation : Hydroxylation occurs preferentially at the indole ring’s 2-position, yielding 2-hydroxy-Pro-LAD .

  • Glucuronidation : Phase II metabolism produces glucuronide conjugates detectable in urine .

Comparative Reactivity with LSD Derivatives

This compound’s reactivity differs from other lysergamides due to its propyl chain (Table 1):

CompoundPrimary ReactionED50 (nmol/kg)
This compound N-Dealkylation → AL-LAD491
AL-LAD No significant dealkylation174.9
ETH-LAD Oxidative deethylation89.3

Table 1: Reactivity and potency of select lysergamides

Mechanistic Insights

  • N-Dealkylation : CYP3A4 abstracts a hydrogen from the propyl chain, initiating oxidative cleavage and forming AL-LAD .

  • Hydroxylation : CYP1A2-mediated oxidation generates 2-OH-Pro-LAD, altering receptor binding affinity .

  • Steric Effects : The propyl group slows metabolic degradation compared to shorter-chain analogs, prolonging half-life .

Synthetic Considerations

This compound is synthesized via:

  • Alkylation of nor-LSD with propyl bromide under basic conditions.

  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH).

  • Characterization by LC-MS and NMR.

Reaction yield typically ranges from 60–75%, with purity ≥95%.

Stability and Degradation

  • Photodegradation : Exposure to UV light induces epimerization at C8 .

  • Acidic Conditions : Rapid hydrolysis of the amide bond occurs at pH < 3 .

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder reaction .

Propriétés

IUPAC Name

(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKYLVLOBYNKKM-OXQOHEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215824
Record name PRO-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65527-63-1
Record name Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-propyl-, (8β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65527-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PRO-LAD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRO-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRO-LAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVR83W9XMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pro-lad
Reactant of Route 2
Pro-lad
Reactant of Route 3
Reactant of Route 3
Pro-lad
Reactant of Route 4
Pro-lad
Reactant of Route 5
Reactant of Route 5
Pro-lad
Reactant of Route 6
Reactant of Route 6
Pro-lad

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.